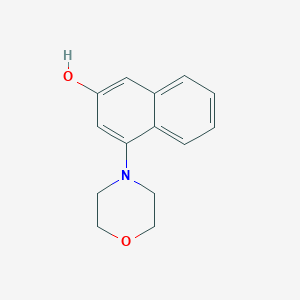

4-Morpholino-2-naphthol

Übersicht

Beschreibung

4-Morpholino-2-naphthol is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ketohydrazone Dyes and Pigments:

- 4-Morpholino-2-naphthol serves as a key structural motif in the creation of novel ketohydrazone dyes and pigment lakes . These dyes exhibit remarkable hyperchromicity, a significant increase in the intensity of absorption, making them useful in various coloration applications .

Synthesis and Characterization:

- This compound is used as an intermediate in chemical synthesis. Studies detail novel methods for synthesizing 2-naphthol Mannich bases and analyzing their structural conformations using NMR spectroscopy, confirming their solid-state structure via X-ray crystallography .

Analytical Applications:

- Naphthol derivatives, including this compound, can be identified and studied using various analytical techniques such as spectroscopy, mass spectrometry, and chromatography . These methods are crucial for characterizing synthetic pathways, degradation processes, and the chemical composition of dyes and pigments .

Analytical Techniques

The analysis of naphthol-based dyes and pigments involves several key techniques :

- Spectroscopic Techniques: Used to evaluate color differences and fading.

- Mass Spectrometry: Techniques such as Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry are used to investigate the fragmentation pathways of β-naphthol pigments.

- Chromatographic Techniques: Including Ultra-High-Pressure Liquid Chromatography with Photo-Diode-Array Detection, are used for the analysis of synthetic dyes.

- Extraction Methods: Various extraction solutions are employed to recover molecules from samples, including:

Recent Advances

Recent research highlights the use of advanced analytical methods for studying dyes and pigments:

- DESI-MS: Desorption Electrospray Ionization Mass Spectrometry is used in historical textile dye analysis .

- MALDI-MSI: Chemical mapping of pigment degradation in paint cross-sections is performed using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging .

Potential Biomedical Applications of Polyphenol-Containing Nanoparticles

While not directly about this compound, research into polyphenol-containing nanoparticles reveals potential future applications that could be relevant :

- Antioxidation: Polyphenol nanoparticles exhibit significant antioxidation properties, which can be harnessed for biomedical applications .

- Drug Delivery: These nanoparticles can be used for targeted drug delivery in cancer therapy and other biomedical applications .

- Bioimaging: Polyphenol-containing nanoparticles are useful in multimodal bioimaging .

Polyphenols

Polyphenols are widely studied for their health benefits and are extracted from agri-food by-products using green technologies . Encapsulation techniques improve their solubility and bioavailability, enhancing their therapeutic efficacy . Curcumin, a yellow polyphenolic pigment, is used in food, cosmetics, and medicine due to its antioxidant, anti-inflammatory, and anticancer properties .

Analyse Chemischer Reaktionen

Protonation-Induced Bathochromic Shifts

Protonation of ketohydrazone dyes (e.g., 3a , 3b ) in CHCl₃ with acids (e.g., H₂SO₄) results in:

-

Bathochromic shift : Absorption maxima shift from ~484 nm (orange-red) to ~540 nm (vibrant purple).

-

Hyperchromic effect : Increased molar absorptivity (εₘₐₓ) due to enhanced conjugation in the protonated form (3aH⁺ , 3bH⁺ ) .

Mechanism : Protonation occurs at the carbonyl oxygen of the ketohydrazone, increasing acceptor strength and extending π-conjugation (Scheme 2 in ).

Tautomeric Behavior and Hydrogen Bonding

In derivatives like 1-(arylazo)-2-naphthols, this compound participates in NH···O ⇌ N···HO tautomerism , facilitated by intramolecular hydrogen bonds. Key findings:

-

Dynamic disorder : X-ray crystallography (100–295 K) reveals mixed NH···O/N···HO bonding in ortho-substituted derivatives.

-

DFT studies : Proton-transfer barriers correlate with substituent electronic effects, stabilizing either NH···O or N···HO tautomers .

Mannich Reactions and Arylidene Derivative Formation

In modified Mannich reactions, this compound reacts with aldehydes and amines:

-

Morpholine facilitates classical Mannich adducts (e.g., 7 ) via nucleophilic attack.

-

Bulky amines (e.g., N-benzylmethylamine) favor arylidene derivatives (e.g., 5 ) over Mannich bases due to steric and basicity effects (pKₐ differences) .

Comparative Outcomes :

| Amine | Product Type | Conditions |

|---|---|---|

| Morpholine | Mannich base (7 ) | 60°C, 8 h |

| N-Benzylmethylamine | Arylidene derivative (5 ) | 60°C, 8 h |

Structural Insights from NMR and X-ray Studies

-

NMR : The hydrazone C=N resonance (δ 124–130 ppm) and carbonyl C=O (δ 179–180 ppm) confirm ketohydrazone tautomers. Minimal substituent effects on C-2 chemical shifts indicate strong conjugation with the morpholine group .

-

X-ray crystallography : Short H-bond distances (2.53–2.55 Å) in tautomeric forms validate resonance-assisted bonding .

Eigenschaften

CAS-Nummer |

159596-05-1 |

|---|---|

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

4-morpholin-4-ylnaphthalen-2-ol |

InChI |

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |

InChI-Schlüssel |

IPHLOJFBRZIUGM-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Kanonische SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.